molecular formula C10H7NO2S2 B428719 3-Nitro-2-[2-(2-thienyl)vinyl]thiophene

3-Nitro-2-[2-(2-thienyl)vinyl]thiophene

Cat. No.: B428719
M. Wt: 237.3g/mol
InChI Key: LDIBMMXHZOWECK-ONEGZZNKSA-N
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Description

3-Nitro-2-[2-(2-thienyl)vinyl]thiophene is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 3 and a 2-(2-thienyl)vinyl moiety at position 2. This structure combines electron-withdrawing (nitro) and π-conjugated (vinyl-thiophene) groups, making it a candidate for applications in organic electronics or pharmaceuticals. The nitro group enhances stability and directs further functionalization, while the vinyl-thiophene unit contributes to extended conjugation, which may influence optical or electronic properties .

Properties

Molecular Formula

C10H7NO2S2

Molecular Weight

237.3g/mol

IUPAC Name

3-nitro-2-[(E)-2-thiophen-2-ylethenyl]thiophene

InChI

InChI=1S/C10H7NO2S2/c12-11(13)9-5-7-15-10(9)4-3-8-2-1-6-14-8/h1-7H/b4-3+

InChI Key

LDIBMMXHZOWECK-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC2=C(C=CS2)[N+](=O)[O-]

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=C(C=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=CC2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 3-nitro-2-[2-(2-thienyl)vinyl]thiophene:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
3-(2-Nitrovinyl)thiophene Thiophene Nitro group at C3, vinyl at C2 Used in cross-coupling reactions
(E)-2-[1-(Naphthalen-2-ylsulfonyl)-2-(naphthalen-2-ylthio)vinyl]thiophene (3ke) Thiophene Sulfonyl and thio substituents on vinyl High E/Z isomer ratio (>30:1)
4-Amino-3-(β-D-glucopyranosylthio)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one Triazinone Thiolated glycosyl and vinyl-thiophene Anticancer activity (IC50 ~10–20 μM)
2-Vinylthiophene Thiophene Simple vinyl group at C2 Base for functionalization

Electronic and Reactivity Comparisons

  • Nitro Group Effects : The nitro group in this compound significantly lowers electron density at the thiophene ring compared to methyl or alkyl-substituted analogs (e.g., 3-methylthiophene, dipole moment ~0.95 D) . This enhances electrophilic substitution resistance but facilitates nucleophilic attack at electron-deficient positions.
  • Conjugation Impact: The 2-(2-thienyl)vinyl moiety extends π-conjugation, similar to 2-[2-(2-thienyl)vinyl]benzothiazoles, which undergo electrophilic substitutions at the α-position of the thiophene ring . This contrasts with non-conjugated derivatives like 2-vinylthiophene, which lack such directional reactivity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Dipole Moment (D) Solubility (LogP) Key Functional Groups
This compound ~263.3 (calc.) N/A Moderate (~2.5) Nitro, vinyl-thiophene
3-(2-Nitrovinyl)thiophene 155.18 N/A Low (~1.8) Nitro, vinyl
2-Vinylthiophene 110.17 ~0.67 (calc.) Low (~2.1) Vinyl

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